molecular formula C13H19N3O4 B2482457 5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H,8H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid CAS No. 1355170-97-6

5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H,8H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid

Cat. No. B2482457
CAS RN: 1355170-97-6
M. Wt: 281.312
InChI Key: BAOVIKKQYWXNLP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related diazepine derivatives often involves cyclocondensation reactions, where amino-carboxamides react with various reagents to form the diazepine core structure. An example is the intramolecular cyclocondensation of 5-amino-N-(2,2-dimethoxyethyl)pyrazolo-4-carboxamides to yield tetrahydro-1H-pyrazolo[3,4-e][1,4]diazepin-4-ones, which can further react to produce carbonitriles, carboxamides, and carboxylic acids under specific conditions (Kemskii et al., 2014).

Molecular Structure Analysis

The molecular structure of diazepine derivatives is confirmed through various spectroscopic techniques, including IR, NMR, and sometimes X-ray crystallography. These techniques provide detailed information on the arrangement of atoms within the molecule and the presence of functional groups, critical for understanding the compound's chemical behavior and reactivity (Ivanov, 2021).

Chemical Reactions and Properties

Diazepine compounds participate in a variety of chemical reactions, including nitration, halogenation, and cycloaddition, depending on the functional groups present on the diazepine ring. These reactions can lead to the formation of new compounds with different properties and potential applications. The reactivity of these compounds is influenced by the nature of the substituents attached to the diazepine core (Ivanov, 2021).

Physical Properties Analysis

The physical properties of diazepine derivatives, such as solubility, melting point, and crystalline structure, are essential for their application in various fields. These properties can be influenced by the specific functional groups present in the compound and their arrangement within the molecule. Studies involving X-ray crystallography provide valuable insights into the crystalline structures of these compounds, which is crucial for understanding their physical behavior (Shibata & Mizuguchi, 2010).

Chemical Properties Analysis

The chemical properties of diazepine derivatives, including their stability, reactivity, and interactions with other molecules, are determined by their molecular structure. These properties are essential for the development of new compounds with desired biological or chemical activity. For example, the introduction of specific substituents can enhance the compound's reactivity towards certain reagents, opening up new pathways for chemical synthesis and modification (Ivanov et al., 2017).

Scientific Research Applications

  • Optical Properties and Synthesis of Derivatives : Ge et al. (2014) investigated the synthesis, characterization, and optical properties of novel derivatives synthesized from 3-butyl-1-chloroimidazo[1,5-a]pyridine-7-carboxylic acid and ethyl 3-aryl-1H-pyrazole-5-carboxylate. The study revealed specific correlations between the absorption and emission λmax of these compounds with their molecular orbital characteristics (Ge et al., 2014).

  • Metal Ion Binding Abilities : Saladini et al. (2002) examined the binary complexes formed with biological and toxic metal ions by 5-amino-3,5-dideoxy-D-glycero-D-galactononulosic acid (NANA), providing insights into its binding abilities. This study suggests the potential use of such compounds in understanding and mitigating the mechanisms of metal toxicity (Saladini et al., 2002).

  • Influence of Substituents on Hydrogen Bonding : Grotjahn et al. (2003) focused on how substituents at specific positions in pyrazole complexes influence inter- and intramolecular hydrogen bonding. The findings highlight the structural versatility of these compounds and their potential applications in designing molecules with desired binding and structural characteristics (Grotjahn et al., 2003).

  • Kinetic Resolution of Biaryl Lactones : Bringmann et al. (2000) provided insights into the atroposelective ring opening of lactone-bridged biaryls, indicating the compound's potential role in complex chemical reactions and its use in synthesizing biologically active compounds (Bringmann et al., 2000).

properties

IUPAC Name

5-[(2-methylpropan-2-yl)oxycarbonyl]-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O4/c1-13(2,3)20-12(19)15-5-4-6-16-9(8-15)7-10(14-16)11(17)18/h7H,4-6,8H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAOVIKKQYWXNLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN2C(=CC(=N2)C(=O)O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H,8H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid

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